molecular formula C14H18N5O9P B15351463 Ddamps CAS No. 140210-37-3

Ddamps

Cat. No.: B15351463
CAS No.: 140210-37-3
M. Wt: 431.29 g/mol
InChI Key: MQOGCZQHRYUVEN-XHNCKOQMSA-N
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Description

Ddamps (hypothetical nomenclature) is a [briefly describe the compound’s class, e.g., "a novel small-molecule inhibitor targeting kinase pathways"]. Its discovery was reported in [reference study] for its [specific application, e.g., "anti-inflammatory properties"]. The molecular structure (Figure 1) includes [key functional groups or motifs], which are critical for its [mechanism of action or stability] .

Properties

CAS No.

140210-37-3

Molecular Formula

C14H18N5O9P

Molecular Weight

431.29 g/mol

IUPAC Name

(2S)-2-[[9-[(2R,5S)-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid

InChI

InChI=1S/C14H18N5O9P/c20-10(21)3-8(14(22)23)18-12-11-13(16-5-15-12)19(6-17-11)9-2-1-7(28-9)4-27-29(24,25)26/h5-9H,1-4H2,(H,20,21)(H,22,23)(H,15,16,18)(H2,24,25,26)/t7-,8-,9+/m0/s1

InChI Key

MQOGCZQHRYUVEN-XHNCKOQMSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Preclinical Studies : this compound reduced [disease marker] by [X%] in [model], outperforming Compounds A and B by [Y%] .
  • Phase I Trials : Maximum tolerated dose (MTD) was [value], with adverse events including [list] .

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